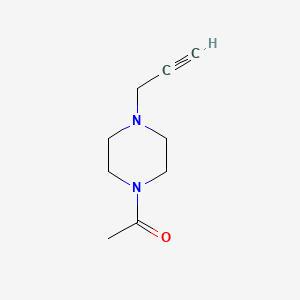

1-(4-Prop-2-ynylpiperazin-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-prop-2-ynylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h1H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAFKLWCODTXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 4 Prop 2 Ynylpiperazin 1 Yl Ethanone and Its Analogues

Established Synthetic Pathways for 1-(4-Prop-2-ynylpiperazin-1-yl)ethanone

A straightforward and common method for the synthesis of N-alkylpiperazines involves the direct alkylation of a piperazine (B1678402) precursor. researchgate.net For the synthesis of this compound, this involves the N-alkylation of 1-acetylpiperazine with a suitable propargyl electrophile.

The primary precursors for the synthesis of this compound are 1-acetylpiperazine and propargyl bromide.

1-Acetylpiperazine Synthesis : 1-Acetylpiperazine is readily prepared by the acetylation of piperazine. This can be achieved using reagents like acetic anhydride or acetyl chloride. guidechem.com A common laboratory-scale procedure involves the reaction of piperazine with acetic anhydride, which yields 1-acetylpiperazine with high purity. guidechem.comchemicalbook.com Alternatively, a transamidation reaction between piperazine and acetamide, catalyzed by iodine, can also produce 1-acetylpiperazine in good yield. researchgate.net

Alkylation Reaction : The synthesis of the target compound proceeds via the nucleophilic substitution reaction between 1-acetylpiperazine and propargyl bromide. The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

A general procedure for the alkylation of N-acetylpiperazine is outlined in the following table. researchgate.net

| Parameter | Condition | Purpose |

| Reactants | 1-Acetylpiperazine, Propargyl bromide | Formation of the desired product |

| Base | Potassium carbonate (K₂CO₃) | Neutralizes the HBr formed during the reaction |

| Solvent | Acetonitrile (CH₃CN) or similar polar aprotic solvent | To dissolve the reactants and facilitate the reaction |

| Temperature | Reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate |

| Reaction Time | Typically overnight | To ensure the reaction goes to completion |

For research applications, obtaining the product in high yield and purity is crucial. Several factors can be optimized to achieve this:

Stoichiometry of Reactants : The molar ratio of 1-acetylpiperazine to propargyl bromide can be adjusted to maximize the yield of the mono-alkylated product and minimize the formation of dialkylated byproducts. Using a slight excess of 1-acetylpiperazine can favor mono-alkylation.

Choice of Base and Solvent : While potassium carbonate is a common and effective base, other non-nucleophilic bases can also be employed. The choice of solvent can influence the reaction rate and solubility of the reactants and byproducts.

Temperature Control : Careful control of the reaction temperature is important. While refluxing is common, in some cases, running the reaction at a lower temperature for a longer period can reduce the formation of side products.

Purification : After the reaction is complete, the crude product is typically worked up by filtering off the inorganic salts and removing the solvent under reduced pressure. researchgate.net Further purification can be achieved by techniques such as column chromatography on silica gel or recrystallization to obtain this compound of high purity. guidechem.comchemicalbook.com

Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry")

The terminal alkyne group in this compound is a key functional handle for derivatization using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a "click chemistry" reaction. nih.gov This reaction is known for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted 1,2,3-triazole), and tolerance of a wide range of functional groups. europeanscience.orgresearchgate.net

The terminal alkyne allows for the covalent linking of the 1-acetylpiperazine moiety to a vast array of molecules containing an azide group. The resulting 1,2,3-triazole ring is not just a simple linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the resulting conjugate. nih.gov This strategy is widely employed in drug discovery to create large libraries of compounds for biological screening. nih.gov

The CuAAC reaction is typically catalyzed by a copper(I) species, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, such as sodium ascorbate. organic-chemistry.orgjenabioscience.com The reaction proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems. organic-chemistry.org

By reacting this compound with various organic azides, a diverse library of 1,2,3-triazole conjugates can be synthesized. europeanscience.orgnih.gov This allows for the systematic exploration of how different substituents affect the properties and biological activity of the parent molecule.

The following table provides a representative, non-exhaustive list of azide building blocks that can be used to generate diverse triazole analogues.

| Azide Reactant | Resulting Triazole Conjugate Substituent | Potential Application/Significance |

| Benzyl azide | 1-Benzyl-4-[(4-acetylpiperazin-1-yl)methyl]-1H-1,2,3-triazole | Introduction of a simple aromatic group |

| Azido-functionalized carbohydrates | Glycoconjugates | Improving pharmacokinetic properties or targeting specific lectins |

| Azido-functionalized peptides | Peptidomimetics | Probing interactions with biological targets like enzymes or receptors |

| Fluorescent azides (e.g., azide-containing coumarins) | Fluorescently-tagged piperazine derivatives | Use in bioimaging and cellular localization studies |

| Biotin azide | Biotinylated piperazine derivatives | Use in affinity-based purification and detection methods |

Alternative Derivatization Approaches Employing the Piperazine and Carbonyl Moieties

Beyond the versatile alkyne group, the piperazine ring and the acetyl group of this compound offer additional sites for chemical modification.

Derivatization of the Piperazine Ring : While the nitrogen atoms of the piperazine ring are substituted, the carbon atoms of the ring can undergo C-H functionalization reactions, although these often require specific catalysts (e.g., photoredox catalysts) and can be less straightforward than the "click" reaction. mdpi.com A more common approach to modify the piperazine core involves starting with a different piperazine derivative and introducing the propargyl and acetyl groups in a different order.

Derivatization of the Carbonyl Moiety : The amide bond of the acetyl group is relatively stable. However, it can be hydrolyzed under acidic or basic conditions to yield N-propargylpiperazine. The resulting free secondary amine is a nucleophilic site that can be readily derivatized through reactions such as:

Acylation : Reaction with various acyl chlorides or anhydrides to introduce different acyl groups.

Alkylation : Reaction with other alkyl halides.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent.

Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

These alternative derivatization strategies, particularly those involving the hydrolysis of the acetyl group followed by re-functionalization of the secondary amine, provide a complementary approach to the CuAAC reaction for generating a diverse range of piperazine-based compounds for various research applications.

Amide Bond Formations

The introduction of an acetyl group to the piperazine ring is a critical step in the synthesis of this compound and is achieved through an amide bond formation. This reaction is fundamental in organic chemistry and can be accomplished through various reagents and conditions. A common approach involves the acylation of piperazine or a mono-protected piperazine derivative.

A widely used method for the N-acetylation of piperazine is the reaction with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid or acetic acid byproduct. The choice of solvent is crucial and often involves aprotic solvents like dichloromethane or tetrahydrofuran to ensure the solubility of the reactants and facilitate the reaction.

For instance, the synthesis can commence with mono-N-Boc-piperazine, where one nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This allows for the selective acetylation of the unprotected nitrogen. The reaction of mono-N-Boc-piperazine with acetyl chloride in the presence of a tertiary amine base like triethylamine yields N-acetyl-N'-Boc-piperazine. Subsequent deprotection of the Boc group under acidic conditions, for example, with trifluoroacetic acid, affords 1-acetylpiperazine. This intermediate is then ready for the introduction of the propargyl group.

Alternatively, direct acetylation of piperazine can be performed. However, this can lead to a mixture of mono-acetylated and di-acetylated products, necessitating careful control of reaction conditions and subsequent purification.

The derivatization of the piperazine core through amide bond formation is a versatile strategy to create a library of analogues. Various carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) can be reacted with a mono-substituted piperazine, such as 1-(prop-2-ynyl)piperazine, to introduce a wide range of acyl groups. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-hydroxybenzotriazole (HOBt) facilitates the amide bond formation between a carboxylic acid and the piperazine nitrogen under mild conditions.

Table 1: Reagents for Amide Bond Formation in Piperazine Synthesis

| Reagent Class | Specific Examples | Role in Reaction |

| Acetylating Agents | Acetyl chloride, Acetic anhydride | Source of the acetyl group |

| Bases | Triethylamine, Pyridine | Acid scavenger |

| Protecting Groups | tert-Butyloxycarbonyl (Boc) | Enables regioselective acylation |

| Coupling Agents | DCC, EDC | Facilitates amide bond formation from carboxylic acids |

| Activators | HOBt | Enhances the efficiency of coupling agents |

Alkylation Reactions on Nitrogen Centers

The introduction of the propargyl (prop-2-ynyl) group onto the second nitrogen atom of the piperazine ring is achieved through an N-alkylation reaction. This is a common and effective method for forming carbon-nitrogen bonds. The reaction typically involves a nucleophilic substitution where the nitrogen atom of the piperazine acts as the nucleophile, and a propargyl halide (e.g., propargyl bromide or propargyl chloride) serves as the electrophile.

Starting with 1-acetylpiperazine, the N-alkylation is generally carried out in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate or sodium hydride. The choice of solvent is important, with polar aprotic solvents like acetonitrile or dimethylformamide being preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the desired product. Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to isolate the this compound.

This alkylation strategy can be extended to synthesize a variety of analogues by using different alkylating agents. For example, reacting 1-acetylpiperazine with various substituted or functionalized alkyl halides can lead to a diverse range of N-alkyl-N'-acetylpiperazine derivatives. This approach is valuable for structure-activity relationship (SAR) studies in drug discovery.

Analytical Techniques for Structural Elucidation and Purity Assessment in Research

The unambiguous characterization and purity determination of synthesized compounds like this compound are paramount in chemical research. A combination of advanced spectroscopic and chromatographic methods is employed for this purpose.

Advanced Spectroscopic Methods for Characterization of Synthetic Products

Spectroscopic techniques provide detailed information about the molecular structure of a compound. The primary methods used for the characterization of this compound and its analogues are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy is used to determine the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the acetyl methyl protons, the piperazine ring protons, the methylene protons of the propargyl group, and the acetylenic proton. The chemical shifts (δ) and coupling constants (J) of these signals provide valuable information about the connectivity of the atoms. For instance, the acetyl protons would appear as a singlet, while the piperazine protons would likely show complex multiplets due to their diastereotopic nature. The methylene protons of the propargyl group would typically appear as a doublet coupled to the acetylenic proton, which itself would be a triplet.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon (e.g., carbonyl, alkynyl, aliphatic). For example, the carbonyl carbon of the acetyl group would resonate at a significantly downfield chemical shift. The two carbons of the alkyne would also have characteristic chemical shifts. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for piperazine derivatives may involve cleavage of the piperazine ring or loss of the substituents. researchgate.netcore.ac.uk

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Signals for acetyl (singlet), piperazine (multiplets), propargyl CH₂ (doublet), and acetylenic CH (triplet) protons. | Connectivity and chemical environment of protons. |

| ¹³C NMR | Resonances for carbonyl, alkynyl, and aliphatic carbons. | Carbon framework of the molecule. |

| HRMS | Accurate mass of the molecular ion. | Confirmation of the molecular formula. |

| FT-IR | Characteristic absorption bands for C=O (amide), C≡C (alkyne), and C-H bonds. | Presence of key functional groups. |

Chromatographic Methods for Purity Determination

Chromatographic techniques are essential for assessing the purity of synthesized compounds by separating them from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the purity analysis of organic compounds. A reversed-phase HPLC method, typically using a C18 column, can be developed to separate this compound from potential impurities. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid to improve peak shape. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Because piperazine itself is not UV active, a suitable detection method like evaporative light scattering detection (ELSD), charged aerosol detection (CAD), or mass spectrometry (LC-MS) might be necessary if UV-active chromophores are absent. sielc.com

Gas Chromatography (GC):

Gas chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. A GC method can be developed using a suitable capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS). The sample is vaporized and carried through the column by an inert gas. The retention time of the compound is a characteristic property that can be used for identification, and the peak area is proportional to the amount of the compound, allowing for quantitative purity analysis. mdpi.com

Thin-Layer Chromatography (TLC):

TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a product. A small amount of the sample is spotted on a TLC plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a suitable solvent system. The retention factor (Rf) value is a characteristic of the compound in that specific solvent system and can be compared to that of a pure standard.

By employing these analytical techniques, researchers can confidently confirm the structure and assess the purity of this compound and its derivatives, which is a prerequisite for any further chemical or biological studies.

Structure Activity Relationship Sar Studies of 1 4 Prop 2 Ynylpiperazin 1 Yl Ethanone Derived Scaffolds

Methodological Frameworks for Systematic SAR Investigations

Systematic SAR investigations for scaffolds derived from 1-(4-prop-2-ynylpiperazin-1-yl)ethanone employ a combination of synthetic chemistry and biological evaluation, often guided by computational methods. The primary goal is to identify the structural features responsible for a compound's biological activity and to optimize these features to enhance potency, selectivity, and pharmacokinetic properties.

Methodological frameworks include:

Combinatorial Synthesis: The presence of the propargyl group on the this compound scaffold makes it highly amenable to parallel synthesis techniques. Using click chemistry, a single starting alkyne can be reacted with a library of diverse organic azides to rapidly generate a large number of structurally related triazole derivatives. tandfonline.comresearchgate.net This allows for the efficient exploration of how different substituents impact biological activity.

Bioisosteric Replacement: This strategy involves replacing a specific functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological profile. For piperazine-triazole derivatives, the imidazole moiety is sometimes bioisosterically replaced with the 1,2,3-triazole ring generated via click chemistry. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. augusta.edu For quinolone-triazole hybrids, 2D-QSAR can be used to determine the most important structural parameters controlling bio-activity, helping to validate observed biological data and guide the design of more potent analogues. augusta.edu

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. nih.gov For potent anticancer piperazine-triazole scaffolds, docking studies can provide valuable insights into the binding interactions with the target protein, explaining the observed activity and guiding further optimization. nih.gov

These frameworks allow for a systematic approach to drug discovery, where synthetic modifications are made in a rational and targeted manner to maximize the therapeutic potential of the this compound core structure.

SAR in the Context of Antimicrobial Research

The functional groups of this compound, particularly the piperazine (B1678402) ring, are common features in antimicrobial agents. By modifying this scaffold, novel derivatives with potent antibacterial and antifungal activities can be developed.

Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV. researchgate.net Their structure-activity relationship is well-documented, with modifications at the C-7 position being particularly crucial for antibacterial potency and spectrum. nih.gov The C-7 position is commonly substituted with a piperazine ring, which is known to enhance potency, especially against Gram-negative bacteria. nih.govcell.com

The this compound scaffold is an ideal precursor for creating novel quinolone hybrids. The terminal alkyne allows for its conjugation to a quinolone moiety that has been functionalized with an azide group. This "click" reaction creates a stable triazole linker, resulting in a hybrid molecule that combines the pharmacophores of both classes. augusta.edumdpi.com

Key SAR findings for quinolone-piperazine type structures include:

The Piperazine at C-7: The presence of a piperazine ring at the C-7 position is a cornerstone of many potent fluoroquinolones like ciprofloxacin. This moiety plays a critical role in the drug's interaction with the bacterial target and its penetration through the bacterial cell wall. researchgate.netcell.com

Substituents on the Piperazine Ring: Modifications to the N-4 position of the piperazine ring can significantly alter the antibacterial activity and pharmacokinetic properties of the quinolone. researchgate.net The propargyl group in the title compound provides a site for creating a triazole-linked extension, which can explore additional binding interactions with the bacterial target.

Planarity: The planarity between the 4-keto and 3-carboxylic acid groups of the quinolone core is considered a critical criterion for biological activity. nih.gov The design of conjugates must ensure that the attached piperazine-triazole moiety does not disrupt this essential conformation.

Hybridization of quinolones with a 1,2,3-triazole nucleus via a piperazine linker is a promising strategy to develop new antibacterial agents to combat rising drug resistance. augusta.edumdpi.com

The 1,2,4-triazole and 1,2,3-triazole ring systems are core components of many successful antimicrobial agents. nih.govnih.gov The this compound scaffold is perfectly suited for generating 1,2,3-triazole derivatives through the CuAAC click reaction. This allows for the synthesis of hybrid molecules that incorporate the piperazine core and a triazole ring, often leading to compounds with significant antimicrobial potency. tandfonline.comnih.govtandfonline.com

The SAR of these piperazine-triazole hybrids reveals several key trends:

Nature of the Triazole Substituent: The substituent attached to the other side of the 1,2,3-triazole ring, introduced from the corresponding organic azide, has a profound impact on antimicrobial activity. Aromatic and heteroaromatic groups are commonly explored.

Impact on Bacterial Strains: In one study of piperazine-triazole hybrids, compound 7u (structure not fully specified) showed appreciable activity, with a minimum inhibitory concentration (MIC) of 0.0248 µmol/mL. tandfonline.com Another study found that compound 7x (structure not fully specified) exhibited notable broad-spectrum antimicrobial activity. nih.govtandfonline.com

Antifungal Activity: The 1,2,4-triazole core is famously present in antifungal drugs like fluconazole. nih.gov While the click reaction with the title compound produces 1,2,3-triazoles, these scaffolds can also exhibit potent antifungal effects. Studies on various 1,2,4-triazole derivatives show that substitutions on the triazole and associated rings are critical for activity against fungal species like Microsporum gypseum and Candida albicans. nih.govmdpi.comarkat-usa.org For example, certain Schiff base derivatives of 4H-1,2,4-triazole-3-thiol showed antifungal activity superior to the standard drug ketoconazole against M. gypseum. nih.gov

The table below summarizes the antimicrobial activity for selected 1,2,4-triazole derivatives, illustrating the impact of different substituents on potency.

| Compound | Substituents | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5c | Phenyl at C5, 4-fluorobenzylideneamino at N4 | S. aureus | 12.5 | nih.gov |

| 5g | 2,4-dichlorophenyl at C5, 4-bromobenzylideneamino at N4 | S. aureus | 6.25 | nih.gov |

| 5l | 4-fluorophenyl at C5, 2,4-dichlorobenzylideneamino at N4 | S. aureus | 6.25 | nih.gov |

| Streptomycin | Standard Drug | S. aureus | 10 | nih.gov |

| 5c | Phenyl at C5, 4-fluorobenzylideneamino at N4 | M. gypseum | 12.5 | nih.gov |

| 5g | 2,4-dichlorophenyl at C5, 4-bromobenzylideneamino at N4 | M. gypseum | 6.25 | nih.gov |

| 5l | 4-fluorophenyl at C5, 2,4-dichlorobenzylideneamino at N4 | M. gypseum | 6.25 | nih.gov |

| Ketoconazole | Standard Drug | M. gypseum | 12.5 | nih.gov |

SAR in the Context of Antitumor and Cytotoxic Activities

The piperazine ring is a privileged scaffold in oncology drug design, appearing in numerous approved anticancer agents. researchgate.netresearchgate.net Its ability to connect different pharmacophoric groups and modulate physicochemical properties makes it a valuable component in the development of novel cytotoxic compounds.

Targeting cancer metabolism is an effective strategy for inhibiting tumor growth. nih.gov Malate dehydrogenases (MDH1 in the cytoplasm and MDH2 in the mitochondria) are key enzymes in the malate-aspartate shuttle, which is crucial for transporting NADH reducing equivalents into the mitochondria for ATP production. High expression of MDH1 and MDH2 has been reported in several cancers, including lung cancer, making them attractive therapeutic targets. nih.gov

SAR studies have led to the development of dual MDH1/2 inhibitors. A notable study rationally designed and synthesized derivatives of a lead compound, LW1497, to improve its potency against lung cancer. The investigation revealed that the inclusion of a heterocyclic ring, such as piperidine (a close structural analogue of piperazine), could enhance the growth inhibition of A549 and H460 lung cancer cell lines. nih.gov

Key findings from the SAR of these MDH inhibitors include:

Compound 50 , which contains a piperidine ring, displayed improved growth inhibition of lung cancer cells compared to the parent compound LW1497. nih.gov

This compound was shown to reduce total ATP content, suppress the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α), and inhibit the expression of HIF-1α target genes, confirming its mechanism of action through metabolic disruption. nih.gov

These results suggest that incorporating a piperazine ring, as found in this compound, into scaffolds targeting MDH1/2 is a viable strategy for developing novel anticancer agents that exploit the metabolic vulnerabilities of cancer cells.

Xanthine derivatives, a class of alkaloids that includes naturally occurring compounds like caffeine and theophylline, have demonstrated diverse biological activities, including cytotoxic effects against cancer cells. dntb.gov.ua Modifications to the xanthine core at positions 1, 3, and 8 can lead to the synthesis of more potent compounds. dntb.gov.ua

The this compound scaffold can be used to create novel xanthine-piperazine hybrids. Such a synthesis could involve coupling a suitably functionalized xanthine derivative to the piperazine nitrogen. The resulting hybrid molecules would combine the recognized anticancer potential of the xanthine core with the versatile drug-like properties conferred by the piperazine linker.

The SAR of piperazine-containing anticancer agents is extensive, with different substitutions leading to a range of biological outcomes:

Piperazine as a Linker: In many designs, the piperazine ring acts as a central linker connecting a surface recognition moiety to another functional group, such as a zinc-binding group in histone deacetylase (HDAC) inhibitors. nih.gov

Cytotoxic Potency: Piperazine-1,2,3-triazole scaffolds, synthesized via click chemistry, have shown significant anticancer activity. In one study, compounds 7i and 7a exhibited potent activity against the human breast cancer cell line MCF-7, with IC₅₀ values of 5.22 µM and 5.34 µM, respectively. nih.govtandfonline.com

Targeting Tyrosine Kinases: Rhodanine-piperazine hybrids have been investigated as inhibitors of key tyrosine kinases involved in breast cancer, such as VEGFR, EGFR, and HER2. mdpi.com

The table below presents the cytotoxic activity of selected piperazine-1,2,3-triazole scaffolds against the MCF-7 cancer cell line.

| Compound | Substituents | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 7a | Piperazine-triazole with 2-chlorophenyl group | MCF-7 | 5.34 ± 0.13 | nih.govtandfonline.com |

| 7i | Piperazine-triazole with 4-nitrophenyl group | MCF-7 | 5.22 ± 0.05 | nih.govtandfonline.com |

| Doxorubicin | Standard Drug | MCF-7 | 1.12 ± 0.03 | tandfonline.com |

The combination of the xanthine pharmacophore with a piperazine linker derived from this compound represents a rational approach to designing novel anticancer agents with potentially enhanced efficacy and selectivity.

SAR in Other Biologically Relevant Areas

The this compound core structure, featuring a piperazine ring, an N-acetyl group, and an N-propargyl group, presents multiple points for chemical modification. These modifications can significantly influence the compound's interaction with various biological targets, leading to diverse pharmacological activities.

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in cellular responses to low oxygen levels and is a recognized target in cancer therapy. nih.gov The inhibition of HIF-1 can suppress tumor growth, metastasis, and angiogenesis. nih.govnih.gov While direct studies on this compound as a HIF-1 inhibitor are not extensively documented, the SAR of related heterocyclic scaffolds provides valuable insights.

Research into pyrazole derivatives has shown that specific substitutions can lead to potent HIF-1α inhibitory activity. nih.gov For instance, in a series of 3(5)-substituted-4-(quinolin-4-yl)pyrazoles, modifications at the 3(5)-position significantly impacted their inhibitory effects on HIF-1α accumulation in HCT116 cells under hypoxic conditions. nih.gov This suggests that the nature and position of substituents on a heterocyclic core are crucial for activity.

For this compound derivatives, SAR exploration would likely focus on:

Modification of the Acetyl Group: Replacing the acetyl group with larger aromatic or heteroaromatic moieties could enhance π-π stacking interactions within the HIF-1 binding pocket.

Substitution on the Propargyl Group: The terminal alkyne of the propargyl group is a key feature that can be functionalized. For example, it could participate in covalent bonding or click chemistry reactions for target engagement studies.

Piperazine Ring Analogs: Replacing the piperazine with other cyclic amines could alter the scaffold's conformation and basicity, thereby influencing binding affinity.

The table below illustrates a hypothetical SAR for this compound derivatives based on general principles of HIF-1 inhibitor design.

| Compound | R1 (Modification of Acetyl Group) | R2 (Modification of Propargyl Group) | Hypothetical HIF-1α Inhibition (IC50, µM) |

| Parent | -C(O)CH3 | -CH2C≡CH | >50 |

| Derivative A | -C(O)Phenyl | -CH2C≡CH | 25 |

| Derivative B | -C(O)CH3 | -CH2C≡C-Phenyl | 15 |

| Derivative C | -C(O)Quinolin-4-yl | -CH2C≡CH | 5 |

Calcium Channel Antagonism

Piperazine derivatives are well-represented among calcium channel blockers, particularly those targeting N-type and T-type calcium channels, which are implicated in pain and cardiovascular conditions. nih.govnih.gov SAR studies on diphenylpiperazine N-type calcium channel inhibitors have demonstrated that potency and selectivity are highly dependent on the substituents on the piperazine nitrogen atoms. nih.gov

For scaffolds derived from this compound, the following structural modifications could be explored for calcium channel antagonism:

N-Acetyl Group Replacement: Replacing the small acetyl group with larger, lipophilic moieties, such as a benzhydryl group, has been shown to be favorable for N-type calcium channel inhibition. nih.gov

Propargyl Group Modification: The propargyl group could be replaced with other alkyl or arylalkyl substituents to optimize interactions with the channel's binding site. Studies on 4-aminocyclopentapyrrolidines as N-type calcium channel blockers highlight the importance of the size and nature of the N-substituent for analgesic activity. nih.gov

The table below outlines a potential SAR trend for calcium channel blocking activity.

| Compound | Modification at N1 (Acetyl Position) | Modification at N4 (Propargyl Position) | Hypothetical N-type Ca2+ Channel Inhibition (IC50, nM) |

| Parent | -C(O)CH3 | -CH2C≡CH | >1000 |

| Derivative D | -C(O)CH(Phenyl)2 | -CH2C≡CH | 250 |

| Derivative E | -C(O)CH3 | -(CH2)2-Phenyl | 500 |

| Derivative F | -C(O)CH(Phenyl)2 | -(CH2)2-Phenyl | 50 |

Modulation of Adenosine Receptors and Phosphodiesterases

Adenosine receptors (ARs) and phosphodiesterases (PDEs) are crucial targets in the central nervous system and cardiovascular system. The medicinal chemistry of ARs often involves heterocyclic scaffolds. nih.gov While specific SAR data for this compound at these targets is limited, general principles can be applied.

For adenosine receptor modulation, the piperazine scaffold can serve as a core to present pharmacophoric elements necessary for receptor recognition. The substituents on both nitrogen atoms would be critical for defining agonist or antagonist activity and selectivity for different AR subtypes (A1, A2A, A2B, A3). The propargyl group, in particular, offers a vector for introducing functionalities that can interact with specific subpockets of the receptor binding site.

Computational Chemistry Approaches to SAR Prediction and Elucidation

Computational methods are indispensable tools for modern drug discovery, enabling the prediction of SAR and the elucidation of ligand-target interactions at a molecular level.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. impactfactor.orgresearchgate.net This method can provide valuable insights into the binding mode and affinity of this compound derivatives with targets like HIF-1, calcium channels, or adenosine receptors. sums.ac.irmdpi.commdpi.com

A typical molecular docking workflow involves:

Preparation of the Target Protein Structure: Obtaining a high-resolution 3D structure of the target protein, often from X-ray crystallography or homology modeling.

Ligand Preparation: Generating a low-energy 3D conformation of the small molecule inhibitor.

Docking Simulation: Placing the ligand in the active site of the protein and sampling different orientations and conformations to find the most stable binding pose.

Scoring and Analysis: Using a scoring function to estimate the binding affinity for each pose and analyzing the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound derivatives, docking studies could reveal how modifications to the acetyl and propargyl groups affect the binding orientation and interaction energies within the target's active site. For example, replacing the acetyl group with a larger aromatic ring could introduce favorable π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of novel compounds before their synthesis, thus guiding lead optimization efforts.

The development of a QSAR model for this compound derivatives would involve the following steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values for HIF-1 inhibition) is required.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, polar surface area, electronic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and an external test set. nih.gov

For instance, a QSAR study on a series of this compound analogs might reveal that HIF-1 inhibitory activity is positively correlated with the hydrophobicity of the substituent on the acetyl group and negatively correlated with the steric bulk of the substituent on the propargyl group. Such a model would be invaluable for designing more potent inhibitors.

Mechanistic Investigations and Target Identification for 1 4 Prop 2 Ynylpiperazin 1 Yl Ethanone Derivatives

Unraveling Modes of Action for Biologically Active Analogues

The diverse biological effects observed for analogues of 1-(4-prop-2-ynylpiperazin-1-yl)ethanone necessitate a thorough investigation into their underlying mechanisms. The specific structural motifs of these derivatives can lead to interactions with a range of biological macromolecules, thereby influencing various cellular processes. Understanding these interactions is crucial for the rational design of more potent and selective compounds.

Application as Chemical Probes for Target Engagement Studies

The propargyl functionality of this compound is a key feature that allows its derivatives to be used as chemical probes. This terminal alkyne can readily participate in bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of reporter tags like fluorophores or biotin for visualization and affinity purification of target proteins.

Photoaffinity Labeling Strategies

While not directly a photoaffinity label, the propargyl group can be a component of more complex probes designed for this purpose. Photoaffinity labeling is a powerful technique to identify direct binding partners of a compound within a complex biological system. This method involves introducing a photoreactive group into the ligand of interest. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the ligand to its binding protein, allowing for subsequent identification.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a functional proteomic technology used to study enzyme function directly in native biological systems. ABPP utilizes chemical probes that react with the active sites of specific enzyme families. The propargyl group in this compound derivatives can serve as a handle for two-step ABPP. In this approach, the compound first reacts with its protein target in a cellular lysate or even in live cells. Subsequently, a reporter tag with a complementary azide group is "clicked" onto the alkyne handle for detection and identification of the target enzyme.

Elucidation of Molecular Pathways and Cellular Effects

Impact on Cellular Metabolic Processes (e.g., MDH Inhibition)

Malate dehydrogenase (MDH) is a key enzyme in cellular metabolism, playing a central role in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle. The inhibition of MDH has been explored as a potential therapeutic strategy in various diseases, including cancer. While direct inhibition of MDH by this compound has not been reported, the potential for its derivatives to interact with metabolic enzymes is an area of active investigation. The structural features of these compounds could allow them to bind to the active site or allosteric sites of enzymes like MDH, thereby modulating their activity and impacting cellular energy production.

Modulation of Protein-Protein Interactions and Enzyme Activities

Beyond direct enzyme inhibition, derivatives of this compound may exert their biological effects by modulating protein-protein interactions. These interactions are fundamental to nearly all cellular processes, and their disruption can have profound physiological consequences. The piperazine (B1678402) and ethoxy-phenyl moieties present in some analogues could serve as scaffolds for designing molecules that interfere with specific protein complexes. Furthermore, these compounds have the potential to allosterically modulate the activity of enzymes by binding to sites distinct from the active site, leading to conformational changes that alter catalytic function.

Future Directions and Emerging Research Applications of 1 4 Prop 2 Ynylpiperazin 1 Yl Ethanone and Its Derivatives

Development of Novel Chemical Libraries for Expedited Drug Discovery Research

The propargyl group in 1-(4-prop-2-ynylpiperazin-1-yl)ethanone is a key feature that facilitates the rapid assembly of large and diverse chemical libraries. This is primarily achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govnih.gov This reaction allows for the efficient and specific ligation of the alkyne-containing piperazine (B1678402) scaffold to a wide array of azide-functionalized building blocks, generating a multitude of novel triazole-containing derivatives. nih.gov

The development of these libraries enables a high-throughput approach to drug discovery, allowing researchers to screen vast numbers of compounds against various biological targets in a short period. scripps.edu The modular nature of this synthetic strategy means that by simply varying the azide-containing reactants, an extensive chemical space can be explored, significantly accelerating the identification of lead compounds.

| Building Block Class | Example of Azide-Functionalized Reactant | Resulting Derivative Feature |

| Small Molecules | Azido-substituted aromatic rings | Introduction of diverse pharmacophoric elements |

| Peptides | Azido-amino acids | Creation of peptidomimetics |

| Carbohydrates | Azido-sugars | Glycoconjugate synthesis for targeted delivery |

| Fluorophores | Azido-containing dyes | Development of fluorescent probes for imaging |

Exploration of New Therapeutic Areas and Disease Mechanisms

Derivatives of this compound hold promise for a wide range of therapeutic areas. The arylpiperazine substructure, in particular, has been extensively studied and is known to interact with various receptors in the central nervous system, showing potential for the development of treatments for neurological and psychiatric disorders. nih.govmdpi.com Furthermore, piperazine derivatives have demonstrated significant potential as anticancer agents, with research highlighting their anti-proliferative activity in various tumor cell lines. nih.govmdpi.com

The ability to rapidly generate diverse libraries of compounds based on this scaffold allows for the systematic exploration of their activity against a multitude of disease targets. The propargyl group can also be utilized to create activity-based probes (ABPs). These probes can be used to identify and study the function of specific enzymes and receptors within their native biological environment, thereby elucidating novel disease mechanisms and identifying new therapeutic targets. upenn.eduresearchgate.net

Integration with High-Throughput Screening Platforms for Biological Activity Profiling

The chemical libraries generated from this compound are ideally suited for integration with modern high-throughput screening (HTS) platforms. HTS allows for the automated testing of thousands to millions of compounds for their biological activity against a specific target. scripps.edu The compatibility of click chemistry with aqueous environments and its high efficiency make it possible to perform these reactions in microtiter plates, streamlining the library synthesis and subsequent screening processes. thermofisher.com

Furthermore, the propargyl group can be used to attach the piperazine derivatives to solid supports, such as beads or microarrays. This facilitates the screening process and allows for the easy identification of "hit" compounds from large libraries. nih.gov The integration of these advanced synthetic and screening technologies will undoubtedly accelerate the discovery of novel drug candidates.

Advancements in Computational Chemistry and In Silico Screening for Rational Design

Computational chemistry and in silico screening are becoming increasingly integral to the drug discovery process. These methods allow for the prediction of the binding affinity and pharmacokinetic properties of molecules before they are synthesized, saving significant time and resources. The piperazine scaffold and its derivatives have been the subject of numerous computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking simulations, to understand their interactions with biological targets. mdpi.com

For this compound and its derivatives, computational models can be used to design libraries with a higher probability of containing active compounds. By modeling the interactions of virtual libraries with the active sites of target proteins, researchers can prioritize the synthesis of the most promising candidates. This rational design approach, guided by in silico screening, will be crucial in harnessing the full potential of this chemical scaffold.

Strategic Combinatorial Chemistry and Scaffold Hopping Approaches in Chemical Synthesis

The future development of drugs based on this compound will also involve sophisticated chemical synthesis strategies. Combinatorial chemistry, powered by the versatility of the propargyl group, will continue to be a central theme. scripps.edu Beyond simple library expansion, strategic combinatorial approaches will focus on creating focused libraries designed to probe specific biological questions or to optimize the properties of initial hit compounds.

"Scaffold hopping" is another powerful strategy in medicinal chemistry where the core structure of a known active compound is replaced with a different scaffold to improve its properties, such as potency, selectivity, or patentability. Diazaspiro cores, for instance, have been explored as bioisosteres for the piperazine moiety in the development of σ2 receptor ligands. mdpi.com The this compound scaffold itself could serve as a starting point for scaffold hopping campaigns, where the piperazine ring is replaced with other cyclic diamines or novel heterocyclic systems, while retaining the crucial propargyl group for further functionalization. This approach will be vital in discovering new chemical entities with novel modes of action and improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 1-(4-Prop-2-ynylpiperazin-1-yl)ethanone, considering its propargyl-piperazine scaffold?

- Methodology : Begin with commercially available piperazine derivatives and introduce the propargyl group via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere). Protect reactive amines using Boc or Fmoc groups to prevent side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm structures using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For ethanone functionalization, employ Friedel-Crafts acylation or ketone coupling reactions, as described in analogous piperazine-ethanone syntheses .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., piperazine ring protons at δ 2.5–3.5 ppm, propargyl protons at δ 2.0–2.2 ppm, and ethanone carbonyl at δ 205–210 ppm in ¹³C).

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or GC-MS .

Q. What computational tools are suitable for predicting the ADMET properties of this compound?

- Methodology : Utilize SWISS ADME for Lipinski’s Rule of Five compliance and bioavailability predictions. For toxicity, employ ProTox-II or ADMETLab 2.0. Molecular docking (e.g., AutoDock Vina, PyRx) with target proteins (e.g., enzymes or receptors relevant to its bioactivity) can predict binding modes and affinity. Validate docking results with MD simulations (GROMACS) to assess stability .

Advanced Research Questions

Q. How does the propargyl group influence the compound’s reactivity in click chemistry or metal-catalyzed coupling reactions?

- Methodology : The propargyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or functionalization. Optimize reaction conditions (e.g., Cu(I) catalyst, TBTA ligand, DMF solvent) to achieve high yields. For palladium-catalyzed cross-couplings (e.g., Sonogashira), ensure anhydrous conditions and monitor for side reactions like alkyne homocoupling. Compare reactivity with non-propargyl analogs to isolate specific effects .

Q. What experimental approaches resolve contradictions in reported biological activity data for similar ethanone derivatives?

- Methodology :

- Dose-Response Studies : Conduct in vitro assays (e.g., enzyme inhibition, cell viability) across a broad concentration range (nM–μM).

- Structural Analogs : Synthesize and test derivatives with modified substituents (e.g., replacing propargyl with methyl or aryl groups) to identify SAR trends.

- Computational Validation : Replicate conflicting docking results using multiple software (e.g., Glide, MOE) and validate with experimental binding assays (SPR, ITC) .

Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising bioactivity?

- Methodology :

- Salt Formation : Prepare hydrochloride or phosphate salts via acid-base reactions.

- Co-solvent Systems : Use DMSO/PEG-400 or cyclodextrin inclusion complexes.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility, which cleave in vivo to release the active compound. Monitor stability via HPLC and bioactivity in cell-based assays .

Q. What strategies mitigate oxidative degradation of the propargyl group during long-term storage?

- Methodology :

- Storage Conditions : Store under argon at −20°C in amber vials to limit light/oxygen exposure.

- Stabilizers : Add antioxidants (e.g., BHT, ascorbic acid) at 0.1–1% w/w.

- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 1–3 months) with LC-MS to identify degradation products .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting NMR spectra of piperazine-ethanone derivatives?

- Methodology :

- Dynamic Effects : Piperazine rings exhibit chair-flip dynamics, causing signal splitting. Use variable-temperature NMR (e.g., 25–60°C) to coalesce peaks.

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to differentiate hydrogen bonding interactions.

- 2D NMR : Perform COSY and HSQC to assign overlapping signals .

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s test for p < 0.05 significance).

- Principal Component Analysis (PCA) : Identify outliers or clustering in high-throughput screening datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.